molecular formula C14H18N2O3 B2805505 N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid CAS No. 510723-50-9

N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid

Cat. No.: B2805505
CAS No.: 510723-50-9
M. Wt: 262.309
InChI Key: SETQQTBFNOXQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a succinamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid typically involves the reaction of 4-pyrrolidin-1-yl-benzaldehyde with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2,5-diones and pyrrolizines.

    Phenyl derivatives: Compounds with a phenyl group, such as aniline and benzamide derivatives.

    Succinamic acid derivatives: Compounds with a succinamic acid moiety, such as N-phenyl-succinamic acid.

Uniqueness

N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid is unique due to the combination of the pyrrolidine ring, phenyl group, and succinamic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-oxo-4-(4-pyrrolidin-1-ylanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(7-8-14(18)19)15-11-3-5-12(6-4-11)16-9-1-2-10-16/h3-6H,1-2,7-10H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETQQTBFNOXQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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